molecular formula C10H13ClN2O B13771927 2-(4-chloroanilino)-N,N-dimethylacetamide CAS No. 90875-42-6

2-(4-chloroanilino)-N,N-dimethylacetamide

Cat. No.: B13771927
CAS No.: 90875-42-6
M. Wt: 212.67 g/mol
InChI Key: XJLDMBVNGVMUKQ-UHFFFAOYSA-N
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Description

2-(4-chloroanilino)-N,N-dimethylacetamide is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro-substituted aniline group attached to a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloroanilino)-N,N-dimethylacetamide typically involves the reaction of 4-chloroaniline with N,N-dimethylacetamide under specific conditions. One common method is the nucleophilic substitution reaction where 4-chloroaniline reacts with N,N-dimethylacetamide in the presence of a base, such as sodium hydride, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloroanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloroanilino)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloroanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloroanilino)-N,N-dimethylacetamide is unique due to its specific combination of a chloro-substituted aniline group and a dimethylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

90875-42-6

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-(4-chloroanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C10H13ClN2O/c1-13(2)10(14)7-12-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3

InChI Key

XJLDMBVNGVMUKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC1=CC=C(C=C1)Cl

Origin of Product

United States

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